molecular formula C16H10ClF3N4O2 B1406679 3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide CAS No. 1311278-49-5

3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide

Cat. No.: B1406679
CAS No.: 1311278-49-5
M. Wt: 382.72 g/mol
InChI Key: VLDYQAIZHPVSNB-UHFFFAOYSA-N
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Description

3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide is a useful research compound. Its molecular formula is C16H10ClF3N4O2 and its molecular weight is 382.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

RET Kinase Inhibitors for Cancer Therapy

Novel 4-chloro-benzamides derivatives, including structures related to the queried compound, have been synthesized and evaluated for their potential as RET kinase inhibitors, which could be used in cancer therapy. These compounds, particularly one containing 1,2,4-oxadiazole, demonstrated significant inhibition of RET kinase activity, suggesting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

Antimicrobial Activity

Certain derivatives, including those with a benzothiophene moiety and 3-chloro-1-benzothiophene-2-carbonylchloride, were explored for their behavior towards nitrogen nucleophiles and showed a variety of antimicrobial activities. These studies aim at understanding how modifications in the chemical structure influence biological activity (Naganagowda & Petsom, 2011).

VEGFR-2 Kinase Inhibitors

Research into substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are critical for developing treatments targeting cancer and other diseases involving angiogenesis (Borzilleri et al., 2006).

Apoptosis Inducers for Cancer Treatment

Certain 1,2,4-oxadiazole derivatives, identified through high-throughput screening, have been found to induce apoptosis in cancer cells, providing a potential pathway for cancer treatment. This research is fundamental in discovering new therapeutic agents and understanding their mechanisms of action at the molecular level (Zhang et al., 2005).

Properties

IUPAC Name

3-chloro-N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O2/c17-11-3-1-2-9(6-11)14(25)22-8-13-23-15(26-24-13)12-5-4-10(7-21-12)16(18,19)20/h1-7H,8H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDYQAIZHPVSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide
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3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide
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3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide
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3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide
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3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide
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3-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzamide

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